molecular formula C10H8FNO B2482858 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole CAS No. 1373278-76-2

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole

Cat. No.: B2482858
CAS No.: 1373278-76-2
M. Wt: 177.178
InChI Key: OBEHGIRCPGAHSM-UHFFFAOYSA-N
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Description

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole is a chemical compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . This compound is characterized by the presence of a fluorine atom, a prop-1-en-2-yl group, and a benzo[d]oxazole ring structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-fluoro-2-aminophenol with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: As a probe in biochemical assays to study enzyme interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylbenzo[d]oxazole
  • 6-Fluoro-2-ethylbenzo[d]oxazole
  • 6-Fluoro-2-(prop-1-en-2-yl)benzoxazole

Uniqueness

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in various research applications .

Properties

IUPAC Name

6-fluoro-2-prop-1-en-2-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEHGIRCPGAHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC2=C(O1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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